molecular formula C13H11ClN2O B215309 2-(4-Chloroanilino)benzamide

2-(4-Chloroanilino)benzamide

Cat. No. B215309
M. Wt: 246.69 g/mol
InChI Key: NHAYLAZTTIMSEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Chloroanilino)benzamide is a synthetic compound that is widely used in scientific research. It is a member of the benzamide family of compounds and is often referred to as 4-chloro-2-aminobenzamide. This compound has a wide range of applications in the field of biochemistry and pharmacology, making it an important tool for researchers in these areas.

Mechanism of Action

The mechanism of action of 2-(4-Chloroanilino)benzamide is through the inhibition of protein kinase activity. This compound binds to the ATP-binding site of protein kinases, preventing the transfer of phosphate groups from ATP to target proteins. This results in the inhibition of downstream signaling pathways that are regulated by these kinases.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(4-Chloroanilino)benzamide are primarily related to its inhibition of protein kinase activity. This compound has been shown to have anti-proliferative effects on cancer cells, as well as anti-inflammatory effects in various animal models of disease.

Advantages and Limitations for Lab Experiments

One of the primary advantages of using 2-(4-Chloroanilino)benzamide in lab experiments is its specificity for protein kinases. This compound has been shown to have little to no effect on other enzymes or cellular processes, making it an ideal tool for studying protein kinase activity. However, one of the limitations of this compound is its relatively low potency compared to other protein kinase inhibitors.

Future Directions

There are several future directions for research involving 2-(4-Chloroanilino)benzamide. One area of interest is the development of more potent inhibitors of protein kinases that can be used in clinical settings. Another area of interest is the identification of new protein kinase targets for this compound, which could lead to the development of new therapies for various diseases. Additionally, there is a need for further research on the safety and toxicity of this compound, particularly in animal models.

Synthesis Methods

The synthesis of 2-(4-Chloroanilino)benzamide involves the reaction of 4-chloroaniline with benzoyl chloride in the presence of a base such as sodium hydroxide. The resulting product is purified by recrystallization to obtain pure 2-(4-Chloroanilino)benzamide.

Scientific Research Applications

2-(4-Chloroanilino)benzamide has been extensively used in scientific research as a tool to study various biological processes. One of the primary applications of this compound is in the study of protein kinase activity. It has been shown to inhibit the activity of several protein kinases, including protein kinase A, protein kinase C, and cyclin-dependent kinase 2.

properties

Product Name

2-(4-Chloroanilino)benzamide

Molecular Formula

C13H11ClN2O

Molecular Weight

246.69 g/mol

IUPAC Name

2-(4-chloroanilino)benzamide

InChI

InChI=1S/C13H11ClN2O/c14-9-5-7-10(8-6-9)16-12-4-2-1-3-11(12)13(15)17/h1-8,16H,(H2,15,17)

InChI Key

NHAYLAZTTIMSEA-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=C(C=C2)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)NC2=CC=C(C=C2)Cl

Origin of Product

United States

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